2-Bromo-N-methoxy-N-methylacetamide

Descripción

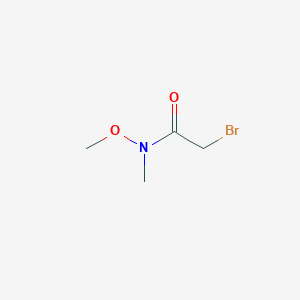

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJMVMJIDBDPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446373 | |

| Record name | 2-Bromo-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134833-83-3 | |

| Record name | 2-Bromo-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-N-methoxy-N-methylacetamide: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 2-Bromo-N-methoxy-N-methylacetamide, a versatile reagent in modern organic synthesis. As a senior application scientist, my goal is to provide not just a collection of facts, but a cohesive understanding of this compound's properties, synthesis, and, most importantly, its practical applications in research and development. This guide is structured to offer both foundational knowledge and detailed, actionable protocols, empowering you to effectively utilize this valuable synthetic building block. We will delve into the causality behind experimental choices, ensuring that the described methods are not just recipes, but self-validating systems grounded in established chemical principles.

Compound Profile: this compound

This compound is a halogenated Weinreb amide that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a reactive bromine atom and a stable N-methoxy-N-methylamide moiety, allows for selective transformations, making it a valuable tool in the construction of carbon-carbon bonds and the elaboration of molecular frameworks.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below. Understanding these characteristics is crucial for its proper handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 182.02 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 134833-83-3 | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 158.7 ± 42.0 °C (Predicted) | [4][5] |

| Density | 1.536 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine with bromoacetyl bromide. This reaction is typically performed in the presence of a base to neutralize the hydrobromic acid byproduct.

Causality of Reagent Selection

-

Bromoacetyl bromide: The acyl bromide is highly reactive, ensuring an efficient reaction with the hydroxylamine. The bromine atom at the alpha position is introduced in this step and is the key to the subsequent reactivity of the target molecule.

-

N,O-dimethylhydroxylamine hydrochloride: This is the source of the N-methoxy-N-methylamino group that forms the stable Weinreb amide. The hydrochloride salt is commonly used for its stability and ease of handling.

-

Base (e.g., Potassium Carbonate, Pyridine): A base is essential to deprotonate the N,O-dimethylhydroxylamine hydrochloride, generating the free amine which is the active nucleophile. It also scavenges the HBr formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted bromoacetamides and Weinreb amides.[6]

Materials:

-

Bromoacetyl bromide

-

N,O-dimethylhydroxylamine hydrochloride

-

Potassium carbonate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and potassium carbonate (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, slowly add a solution of bromoacetyl bromide (1.0 equivalent) in anhydrous dichloromethane via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from its dual functionality. The Weinreb amide provides a stable platform for the introduction of various carbon nucleophiles, while the α-bromo group serves as a handle for further functionalization.

Weinreb Amide Chemistry: A Gateway to Ketones

A primary application of this compound is as a precursor to α-bromo ketones. The Weinreb amide is remarkably stable to a variety of organometallic reagents, allowing for the clean formation of a stable tetrahedral intermediate that collapses to the ketone upon acidic workup, preventing the common over-addition to form tertiary alcohols.[7]

This protocol outlines the general procedure for the reaction of this compound with a Grignard reagent to synthesize an α-bromo ketone.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

3M Hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Slowly add the Grignard reagent (1.1 equivalents) dropwise via syringe while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of 3M HCl at 0°C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude α-bromo ketone can be purified by column chromatography or distillation.

Caption: Workflow for the synthesis of α-bromo ketones.

A Key Intermediate in the Synthesis of the Pseudomonas Quinolone Signal (PQS)

This compound is a crucial building block in the synthesis of the Pseudomonas aeruginosa quorum sensing molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), and its analogues.[1][8] These molecules are of significant interest in the study of bacterial communication and the development of novel anti-infective agents. The synthesis of PQS analogues often involves the reaction of an appropriately substituted aniline with a β-keto ester, which can be derived from this compound.

The general synthetic strategy involves the reaction of this compound with a suitable organometallic reagent to form a β-keto Weinreb amide, which is then cyclized with an aniline derivative to form the quinolone core. Further modifications can then be made to produce a library of PQS analogues for structure-activity relationship studies.[9][10]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a powerful and versatile reagent for organic synthesis. Its ability to act as a stable precursor for α-bromo ketones and its utility in the synthesis of biologically important molecules like the Pseudomonas Quinolone Signal make it an invaluable tool for researchers in academia and industry. By understanding the principles behind its synthesis and reactivity, and by following the detailed protocols provided in this guide, scientists can confidently and effectively incorporate this compound into their synthetic strategies to advance their research and development goals.

References

-

Organic Syntheses. (n.d.). 2-bromopentane. Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Microwave and flow syntheses of Pseudomonas quinolone signal (PQS) and analogues. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of PQS together with its biosynthetic precursor 2-heptyl-4-quinolone (HHQ). Retrieved from [Link]

-

PubMed. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic library of HHQ and PQS derivatives. (A) Synthesis scheme for.... Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Google Patents. (n.d.). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

- 1. Buy this compound | 134833-83-3 [smolecule.com]

- 2. This compound | C4H8BrNO2 | CID 10866961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-N-methoxy-N-methyl-acetamide | CymitQuimica [cymitquimica.com]

- 4. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 5. irejournals.com [irejournals.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]

- 10. Microwave and flow syntheses of Pseudomonas quinolone signal (PQS) and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-methoxy-N-methylacetamide, a specialized chemical intermediate, holds significant value in contemporary organic synthesis. Its utility is primarily derived from its bifunctional nature, incorporating both a reactive bromine atom and a Weinreb amide moiety. This unique combination allows for its application as a versatile building block in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and other bioactive compounds.[1][2] The Weinreb amide functionality is particularly noteworthy for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol, a feature that has cemented its importance in modern synthetic strategies.[3] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Core Synthesis Pathway: Acylation of N,O-Dimethylhydroxylamine

The most direct and widely employed method for the synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine with bromoacetyl bromide. This reaction is a specific application of the well-established Weinreb amide synthesis.[3] The process is predicated on the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of bromoacetyl bromide. A base is required to neutralize the hydrobromic acid byproduct generated during the reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks the carbonyl carbon of bromoacetyl bromide, leading to the formation of a tetrahedral intermediate. Subsequently, the bromide ion is eliminated, and a proton is abstracted from the nitrogen by a base, yielding the final product, this compound. The presence of the methoxy group on the nitrogen is crucial for the stability of the tetrahedral intermediate formed in subsequent reactions with organometallic reagents, thus preventing over-addition.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| N,O-Dimethylhydroxylamine hydrochloride | CH₃ONH(CH₃)·HCl | 97.56 | 6638-79-5 |

| Bromoacetyl bromide | BrCH₂COBr | 201.84 | 598-21-0 |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | 7647-14-5 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add pyridine (2.2 eq) to the suspension with vigorous stirring.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of bromoacetyl bromide (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or flash column chromatography on silica gel.[5][6]

Synthesis Workflow Diagram

Sources

- 1. Buy this compound | 134833-83-3 [smolecule.com]

- 2. 2-Bromo-N-methoxy-N-methyl-acetamide | CymitQuimica [cymitquimica.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-N-methoxy-N-methylacetamide: A Versatile Precursor for α-Bromo Ketone Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-N-methoxy-N-methylacetamide, a specialized Weinreb amide precursor for the synthesis of α-bromo ketones. In modern organic synthesis, particularly within pharmaceutical and agrochemical research, the controlled formation of ketones is a foundational step. Traditional methods involving the acylation of highly reactive organometallic reagents often suffer from over-addition, leading to tertiary alcohols and diminished yields. The Weinreb-Nahm ketone synthesis elegantly circumvents this issue through the use of N-methoxy-N-methylamides.[1][2] This document details the synthesis, mechanism of action, and practical application of this compound, offering researchers a robust tool for introducing the valuable α-bromo ketone functional group, a versatile building block for further molecular elaboration.

Introduction: The Power of the Weinreb Amide

Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide has become an indispensable functional group for chemists.[1] Its utility stems from a unique reactivity profile: it readily reacts with organolithium or Grignard reagents but masterfully resists the common pitfall of over-addition.[2][3] The key to this control lies in the formation of a stable, metal-chelated tetrahedral intermediate upon nucleophilic attack.[4][5] This intermediate remains intact under typical reaction conditions and only collapses to the desired ketone upon acidic or aqueous workup.[5][6]

This compound (also known as the Weinreb amide of bromoacetic acid) extends this power, acting as a synthetic equivalent of the bromoacetyl cation (BrCH₂CO⁺). Its reaction with an organometallic reagent (R-M) provides a direct and high-yield route to terminal α-bromo ketones (R-COCH₂Br), which are pivotal intermediates for synthesizing heterocycles, α-amino ketones, and other complex molecular architectures.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the reagent's properties and hazards is critical for ensuring experimental success and laboratory safety.

Data Summary

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 134833-83-3 | [7][8] |

| Molecular Formula | C₄H₈BrNO₂ | [8] |

| Molecular Weight | 182.02 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [9] |

| Predicted Density | 1.536 ± 0.06 g/cm³ | [9] |

| Predicted BP | 158.7 ± 42.0 °C | [9] |

GHS Hazard Information & Safety Precautions

This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[7]

-

Hazards:

-

Mandatory Precautions:

-

Handle only within a certified chemical fume hood.

-

Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area (recommended storage: 2-8°C).[9]

-

All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation and reaction with moisture.

-

Synthesis of this compound

The most direct and reliable method for preparing this reagent is the acylation of N,O-dimethylhydroxylamine with bromoacetyl bromide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Representative Synthesis Protocol

This protocol is based on established procedures for the acylation of N,O-dimethylhydroxylamine.[2][10]

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Bromoacetyl bromide

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

-

Suspend the solid in anhydrous DCM (approx. 0.2 M).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add triethylamine (2.1 eq) to the suspension and stir for 15-20 minutes to form the free amine in situ.

-

Add bromoacetyl bromide (1.05 eq) to the dropping funnel and dilute with a small amount of anhydrous DCM.

-

Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude liquid can be purified by vacuum distillation to afford pure this compound.

Core Application: Synthesis of α-Bromo Ketones

The primary utility of this precursor is its reaction with organometallic reagents to furnish α-bromo ketones in a controlled manner, avoiding the formation of tertiary alcohol byproducts.

The Weinreb-Nahm Mechanism: A Self-Validating System

The success of the Weinreb ketone synthesis is rooted in the stability of the intermediate formed upon nucleophilic addition.

-

Nucleophilic Attack: The organometallic reagent (R-MgX or R-Li) adds to the electrophilic carbonyl carbon of the Weinreb amide.

-

Chelate Formation: The resulting tetrahedral intermediate is not transient. The methoxy group's oxygen atom chelates to the metal cation (Mg²⁺ or Li⁺), forming a stable five-membered ring.[4][6] This chelate is thermodynamically favored and is stable at low temperatures, preventing the elimination of the N-methoxy-N-methyl group that would regenerate a reactive carbonyl.[5][11]

-

Quench and Collapse: The stable intermediate persists until an aqueous or mild acidic workup is performed. The workup protonates the intermediate and breaks the chelate, which then readily collapses to form the final ketone product and N,O-dimethylhydroxylamine.[5]

This mechanistic pathway ensures a 1:1 stoichiometry between the nucleophile and the acylating agent, making the protocol highly reliable and predictable.

Field-Proven Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of a ketone from a Weinreb amide precursor using a Grignard reagent.[2]

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: Under an inert atmosphere (Argon), add this compound (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.

-

Dissolution: Dissolve the amide in anhydrous THF (approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. Causality: Low temperature is crucial to control the exothermic addition of the Grignard reagent and maintain the stability of the tetrahedral intermediate.

-

Addition: Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C. Causality: A slight excess of the Grignard reagent ensures complete consumption of the starting amide, while slow addition prevents uncontrolled reaction rates and potential side reactions.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of pre-chilled saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath. Causality: A saturated NH₄Cl quench is a standard, mildly acidic workup for Grignard reactions. It protonates the intermediate, breaks the magnesium chelate, and neutralizes any excess Grignard reagent without being overly harsh.

-

Extraction: Allow the mixture to warm to room temperature, then transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude α-bromo ketone can be purified by column chromatography on silica gel to yield the final product, 2-bromo-1-phenylethan-1-one.

Conclusion

This compound stands as a highly effective and reliable reagent for the synthesis of α-bromo ketones. Its utility is grounded in the robust and predictable mechanism of the Weinreb-Nahm ketone synthesis, which guarantees mono-acylation by forming a stable, chelated tetrahedral intermediate. This guide provides the essential data, safety protocols, and field-proven methodologies required for its successful implementation in a research setting. By leveraging this powerful precursor, chemists in drug discovery and materials science can efficiently access versatile α-bromo ketone building blocks, accelerating the development of novel molecular entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (2023, November 28). Weinreb ketone synthesis. [Link]

-

Organic Syntheses. (n.d.). N-(BROMOACETYL)-L-PHENYLALANINE ETHYL ESTER. Retrieved January 24, 2026, from [Link]

-

Singh, S. (Ed.). (2007). Chemistry of N-methoxy-N-methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 39(1), 1-89. [Link]

-

Pace, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications, 53(63), 8878-8881. [Link]

-

Tani, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48259-48272. [Link]

-

Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb Amides. John Wiley & Sons, Inc. [Link]

-

Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved January 24, 2026, from [Link]

-

NotDijkstra. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Treasures @ UT Dallas. (2016). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. The University of Texas at Dallas. [Link]

-

Sharma, G., & Kapur, M. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 22(8), 1233. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]

- 10. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 11. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-Bromo-N-methoxy-N-methylacetamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-N-methoxy-N-methylacetamide. As a compound with a currently uncharacterized biological mechanism of action, this guide synthesizes information based on its known chemical properties and the activities of structurally related molecules. The primary focus is to propose plausible mechanisms of action and to provide a rigorous, field-proven experimental framework for their validation.

Introduction: A Molecule of Dual Identity

This compound is a unique chemical entity possessing two key functional groups that dictate its reactivity: a Weinreb amide and an α-bromoacetamide. In the realm of synthetic chemistry, it is primarily recognized as a Weinreb amide, a valuable intermediate for the synthesis of ketones and aldehydes from organometallic reagents without the common problem of over-addition.[1] This stability is conferred by the N-methoxy-N-methyl moiety, which forms a stable chelated tetrahedral intermediate upon nucleophilic attack.[2]

However, the presence of the α-bromoacetamide moiety, a potent electrophile, suggests a high potential for biological activity. α-Haloacetamides are a well-established class of "warheads" used in chemical biology and drug discovery to achieve covalent modification of biological macromolecules.[3] This guide will therefore explore the likely, yet unproven, biological mechanisms of action stemming from this electrophilic character and propose a detailed research roadmap to elucidate its molecular targets and cellular effects.

Part 1: Foundational Chemical Principles

Understanding the chemical nature of this compound is paramount to predicting its biological behavior.

-

The Weinreb Amide Moiety (N-methoxy-N-methylamide): This functional group is known for its stability and controlled reactivity with strong nucleophiles like organolithium or Grignard reagents.[1][4] The stability arises from the formation of a five-membered chelated intermediate with the metal cation, which prevents the collapse of the tetrahedral intermediate and subsequent over-addition.[2] In a biological context, this inherent stability suggests the amide bond itself is unlikely to be the primary site of interaction with biological nucleophiles under physiological conditions.

-

The α-Bromoacetamide Moiety: This is the key to its potential biological activity. The bromine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon highly electrophilic. This structure is primed to react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins, via an SN2 (bimolecular nucleophilic substitution) reaction.[5] This reaction is largely irreversible and forms the basis of action for many covalent inhibitor drugs.

Part 2: Putative Mechanism of Action I: Covalent Modification of Protein Cysteines

The most probable mechanism of action for this compound in a biological system is the covalent and irreversible modification of nucleophilic amino acid residues on proteins. Cysteine, with its highly nucleophilic thiolate anion (pKa ~8.2, but can be lower in specific protein microenvironments), is the most likely target.[5]

The reaction proceeds via a direct SN2 mechanism where the cysteine thiolate attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable thioether bond. This covalent modification can have profound effects on protein function, including:

-

Direct inhibition of enzymatic activity: If the modified cysteine is in the active site of an enzyme.

-

Allosteric modulation: Modification of a cysteine outside the active site can induce conformational changes that alter protein function.[6]

-

Disruption of protein-protein interactions: Covalent modification can block or alter interfaces required for complex formation.[7]

This mechanism is attractive from a drug development perspective as covalent inhibitors can offer enhanced potency and prolonged duration of action.[3]

Logical Framework for Covalent Inhibition

The process of covalent inhibition is a two-step event that can be kinetically modeled. This provides a quantitative and verifiable framework for assessing the compound's interaction with a putative target protein.

Caption: Two-step mechanism of irreversible covalent inhibition.

Part 3: Putative Mechanism of Action II: Induction of Oxidative Stress and Cellular Toxicity

The broader class of haloacetamides (HAcAms) are recognized as disinfection byproducts in drinking water and are associated with cytotoxicity and genotoxicity.[8][9] Their toxicity is often linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[10]

Therefore, a second plausible mechanism for this compound is the induction of cellular oxidative stress through one or more of the following pathways:

-

Depletion of Glutathione (GSH): As a highly reactive electrophile, the compound could readily react with glutathione, the most abundant intracellular antioxidant. Depletion of the GSH pool would compromise the cell's primary defense against ROS. The hepatotoxicity of the related compound thioacetamide is known to be preceded by a profound decrease in GSH levels.[11]

-

Direct Generation of ROS: While less direct, interactions with cellular components could lead to the formation of ROS.

-

Activation of Stress-Response Pathways: Studies on HAcAms have shown they can cause lipid deposition and hepatocyte damage through the activation of the NRF2/PPARγ pathway and by inducing ferroptosis, a form of iron-dependent programmed cell death.[10]

This toxicological mechanism may not be mutually exclusive with the covalent modification mechanism; indeed, indiscriminate covalent modification of numerous proteins could itself trigger a cellular stress response.

Signaling Cascade for Haloacetamide-Induced Hepatotoxicity

Based on existing literature for related compounds, a potential signaling pathway leading to cellular damage can be proposed.

Caption: Potential pathway for haloacetamide-induced cellular toxicity.

Part 4: A Proposed Research Roadmap for Mechanism of Action Elucidation

For any research team investigating this compound, a structured, multi-phase approach is essential to definitively characterize its mechanism of action. The following protocols represent a self-validating system, where the outputs of one phase inform and validate the next.

Phase 1: Unbiased Identification of Protein Targets via Chemical Proteomics

The primary objective is to identify which proteins in the proteome are covalently modified by the compound. An activity-based protein profiling (ABPP) approach is the gold standard for this.[12][13] This requires the synthesis of a probe molecule that incorporates a bio-orthogonal handle (e.g., a terminal alkyne) for subsequent visualization or enrichment.

-

Probe Synthesis: Synthesize an analogue of this compound featuring a terminal alkyne (e.g., replacing the N-methyl group with a propargyl group). This probe retains the crucial α-bromoacetamide warhead.

-

Cell/Lysate Treatment: Treat living cells (or cell lysates) with the alkyne-probe at various concentrations and time points. Include a control treatment with the parent compound to identify targets that are competitively blocked.

-

Click Chemistry: Lyse the cells (if treated live) and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach an azide-biotin tag to all probe-modified proteins.[12][13]

-

Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the covalent targets of the probe.

-

On-Bead Digestion & Mass Spectrometry: Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the enriched proteins. True targets should show dose-dependent enrichment that is competed away by the parent compound. The specific peptide containing the modified cysteine can also be identified.[14]

Caption: Workflow for identifying protein targets of a covalent modifier.

Phase 2: Biochemical Validation and Kinetic Characterization

Once a high-confidence target is identified, the interaction must be validated biochemically.

-

Protein Expression and Purification: Clone, express, and purify the candidate target protein from E. coli or another suitable system.

-

Intact Mass Spectrometry: Incubate the purified protein with the compound. Analyze the protein using intact mass spectrometry. A mass shift corresponding to the molecular weight of the acetamide portion of the molecule (minus HBr) confirms covalent modification.[15]

-

Peptide Mapping: Digest the modified protein with trypsin and analyze by LC-MS/MS to pinpoint the exact site of modification.

-

Enzyme Activity Assays: If the target is an enzyme, develop a functional assay to measure its activity. Treat the enzyme with varying concentrations of the compound for different times to demonstrate time-dependent inhibition.

-

Kinetic Analysis: Determine the kinetic parameters of covalent modification. The key values are Ki (the affinity of the non-covalent binding) and kinact (the maximum rate of inactivation). This is typically done by measuring the observed rate of inactivation (kobs) at different inhibitor concentrations and fitting the data to the appropriate equation.[16]

| Parameter | Description | Hypothetical Value |

| Ki | Inhibitor affinity for the non-covalent complex | 15 µM |

| kinact | Maximum rate of covalent inactivation | 0.1 min-1 |

| kinact/Ki | Second-order rate constant (efficiency) | 6,667 M-1s-1 |

Phase 3: Cellular and Functional Characterization

The final phase connects the biochemical interaction to a cellular phenotype.

-

Target Engagement in Cells: Develop an assay to confirm the compound engages the target protein in a cellular context. This could involve a cellular thermal shift assay (CETSA) or using the alkyne probe for in-cell pulldowns followed by Western blotting for the specific target.

-

Functional Cellular Assays: If the target is part of a known signaling pathway, use appropriate cellular assays (e.g., reporter gene assays, phospho-specific antibodies) to determine if the compound modulates that pathway in a target-dependent manner.

-

Oxidative Stress Measurement: Quantify cellular ROS levels using probes like DCFDA. Measure the ratio of reduced to oxidized glutathione (GSH/GSSG) using commercially available kits to assess the impact on the cellular redox state.

-

Knockout/Knockdown Validation: Use CRISPR/Cas9 or siRNA to reduce the expression of the target protein. If the compound's cellular effect is diminished in these cells, it provides strong evidence that the phenotype is on-target.

Part 5: Indirect Biological Relevance - A Precursor to a Bacterial Signal

An interesting, albeit indirect, link to biology is the potential use of this compound as an intermediate in the synthesis of the Pseudomonas aeruginosa quorum-sensing molecule, the Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4-quinolone).[17][18] PQS is a key regulator of virulence factor expression in this opportunistic pathogen.[19][20][21] While this does not constitute a direct mechanism of action, it highlights the molecule's utility in creating tools to study important biological systems.

Conclusion

While this compound is cataloged as a synthetic reagent, its chemical structure strongly implies a potential for significant biological activity. The α-bromoacetamide moiety is a potent electrophile capable of forming covalent bonds with proteins, a mechanism of action leveraged by numerous approved drugs. Concurrently, its classification as a haloacetamide suggests a potential to induce oxidative stress, a known toxicological pathway. This guide proposes that these two possibilities represent the most likely biological mechanisms of action. The provided experimental roadmap offers a comprehensive, phase-by-phase strategy for any research team to rigorously test these hypotheses, identify specific molecular targets, and ultimately elucidate the definitive biological role of this intriguing dual-identity molecule.

References

A complete list of all sources cited in this document, including valid URLs for verification.

-

Wade, D. S., et al. (2005). Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

-

Zhang, Y., et al. (2024). Haloacetamides disinfection by-products, a potential risk factor for nonalcoholic fatty liver disease. PubMed. [Link]

-

Limin, X., et al. (2022). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. National Institutes of Health. [Link]

-

Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. [Link]

-

Vinogradova, E. V., et al. (2020). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. National Institutes of Health. [Link]

-

Gloe, T., et al. (2024). Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv. [Link]

-

Calfee, M. W., et al. (2003). Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa. PNAS. [Link]

-

Gunnoo, S. B., & Madder, A. (2016). Chemical Protein Modification through Cysteine. CORE. [Link]

-

Campuzano, I. D. G., et al. (2012). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]

-

Zhang, T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

-

Domainex. (2023). The Reemergence of Covalent Compounds: Domainex's Approach to Covalent Fragment Screening. YouTube. [Link]

-

White, J. M. (n.d.). Weinreb amides. University of Utah. [Link]

-

Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Impact Journals. [Link]

-

Kerksick, C. (2021). Oxidative Stress in Human Toxicology. MDPI. [Link]

-

Kalli, A., & Kalli, A. (2018). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]

-

Colvin, C. J., et al. (2020). A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth. PubMed. [Link]

-

Palatý, V., et al. (2011). The toxic effect of thioacetamide on rat liver in vitro. PubMed. [Link]

-

Rampioni, G., et al. (2017). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Microbiology. [Link]

-

Zhang, T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia. [Link]

-

Mondal, M., et al. (2022). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. National Institutes of Health. [Link]

-

Zeida, A., et al. (2019). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health. [Link]

-

Wymann, M. P., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

-

Das, A., et al. (2017). (a) Non-enzymatic modification of cysteines by fumarate causes protein... ResearchGate. [Link]

-

O'Malley, D. P., et al. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health. [Link]

-

Tang, B., et al. (2024). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. PubMed. [Link]

-

Spradlin, J. N., & Nomura, D. K. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. AdisInsight. [Link]

-

Fletcher, M. P., et al. (2011). Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour. FEMS Microbiology Ecology. [Link]

-

Royal Society of Chemistry. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]

-

Peng, H., et al. (2022). Relationship between Pyochelin and Pseudomonas Quinolone Signal in Pseudomonas aeruginosa: A Direction for Future Research. MDPI. [Link]

-

Go, Y.-M., & Jones, D. P. (2014). Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology. Frontiers in Pharmacology. [Link]

-

Pan, Y., et al. (2014). Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water. ScienceDirect. [Link]

-

Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

-

Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]

-

Zhang, X., et al. (2017). Copper increases reductive dehalogenation of haloacetamides by zero-valent iron in drinking water: Reduction efficiency and integrated toxicity risk. PubMed. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper increases reductive dehalogenation of haloacetamides by zero-valent iron in drinking water: Reduction efficiency and integrated toxicity risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Haloacetamides disinfection by-products, a potential risk factor for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The toxic effect of thioacetamide on rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genesandcancer.com [genesandcancer.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Relationship between Pyochelin and Pseudomonas Quinolone Signal in Pseudomonas aeruginosa: A Direction for Future Research | MDPI [mdpi.com]

Core Topic: Stability and Storage of 2-Bromo-N-methoxy-N-methylacetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-methoxy-N-methylacetamide is a valuable bifunctional reagent, acting as a key building block in complex organic synthesis, most notably as a precursor to Weinreb amides for ketone synthesis.[1][2][3] Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the factors governing the stability of this reagent, potential degradation pathways, and field-proven protocols for its optimal storage and handling. We will delve into the causal mechanisms behind its reactivity and present a self-validating experimental workflow for long-term stability assessment, ensuring reproducibility and reliability in critical research and development applications.

Introduction: The Dual-Nature of a Key Synthetic Intermediate

This compound, a derivative of the classic Weinreb amide, holds a position of significant utility in modern synthetic chemistry.[1] The core N-methoxy-N-methylamide (Weinreb amide) functionality is renowned for its ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition.[4][5] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[6][7]

The addition of an α-bromo group introduces a versatile electrophilic center, allowing for subsequent nucleophilic substitutions or the formation of α,β-unsaturated systems. However, this bromine atom is also the compound's primary liability, introducing a significant susceptibility to degradation that must be rigorously controlled to ensure the validity of experimental outcomes. Understanding the interplay between the stable Weinreb amide core and the reactive α-bromo site is paramount for its effective use.

Chemical Profile and Inherent Reactivity

The stability of this compound is best understood by examining its constituent functional groups.

-

The Weinreb Amide Core: The N-methoxy-N-methylamide group is relatively robust. Its stability during nucleophilic additions is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen in the tetrahedral intermediate.[6] This prevents the collapse of the intermediate and subsequent over-addition, a common issue with other acylating agents like esters or acid chlorides.[6] In the absence of strong nucleophiles or harsh acidic/basic conditions, the amide bond itself is stable.

-

The α-Bromo Group: The bromine atom at the alpha position to the carbonyl group is the molecule's reactive hotspot. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating these substitution reactions. This inherent reactivity is the primary driver of the compound's degradation.

The amide functionality, while generally stable, can decompose upon excessive heating, releasing potentially harmful fumes.[1]

Key Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈BrNO₂ | [8] |

| Molecular Weight | 182.02 g/mol | [8] |

| Classification | Weinreb Amide Precursor, α-Halo Amide | [1] |

Primary Degradation Pathways and Influencing Factors

The principal threat to the integrity of this compound is the nucleophilic substitution at the α-carbon. Several environmental factors can initiate or accelerate this process.

Hydrolysis: The Primary Culprit

Moisture is the most significant factor in the degradation of this reagent. The bromine atom is susceptible to hydrolysis, a reaction where water acts as a nucleophile, displacing the bromide ion to form 2-hydroxy-N-methoxy-N-methylacetamide. This degradation is autocatalytic, as the hydrogen bromide (HBr) byproduct can further catalyze the decomposition of the remaining material. The parent compound, N-Methoxy-N-methylacetamide, is known to be stable but requires protection from moisture, indicating that the bromo-derivative is significantly more sensitive.[9]

Sources

- 1. Buy this compound | 134833-83-3 [smolecule.com]

- 2. 2-Bromo-N-methoxy-N-methyl-acetamide | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C4H8BrNO2 | CID 10866961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-N-methoxy-N-methylacetamide

Introduction: 2-Bromo-N-methoxy-N-methylacetamide is a valuable bifunctional reagent in modern organic synthesis. As an α-haloamide, it serves as a versatile building block, notably as a precursor for Weinreb amides used in the synthesis of complex molecules and pharmaceutical intermediates.[1][2][3] The Weinreb amide functionality provides a reliable method for the formation of ketones from carboxylic acid derivatives by preventing over-addition of organometallic reagents.[4][5][6] However, the very reactivity that makes this compound synthetically useful—the presence of an electrophilic α-bromo group and an amide structure—necessitates a thorough understanding and rigorous implementation of safety protocols.

This guide provides drug development professionals, researchers, and scientists with an in-depth, risk-based framework for the safe handling, use, and disposal of this compound. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation to foster a proactive safety culture in the laboratory.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A complete understanding of a chemical's hazard profile is the foundation of safe laboratory practice. The risk associated with this compound stems from a combination of acute toxicity, severe corrosivity, flammability, and potential, uncharacterized chronic hazards.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the primary hazards associated with this compound.[7]

| GHS Classification | Hazard Code | Description | Signal Word |

| Flammable liquids | H226 | Flammable liquid and vapor | Warning |

| Acute toxicity, oral | H302 | Harmful if swallowed | Warning |

| Acute toxicity, dermal | H312 | Harmful in contact with skin | Warning |

| Skin corrosion/irritation | H314 | Causes severe skin burns and eye damage | Danger |

| Acute toxicity, inhalation | H332 | Harmful if inhaled | Warning |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | Warning |

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory via PubChem.[7]

In-Depth Hazard Analysis: The Causality Behind the Risks

Simply listing hazards is insufficient; understanding their chemical basis is critical for anticipating and mitigating risks.

-

Severe Corrosivity (H314): The primary danger of this compound is its ability to cause severe skin burns and eye damage.[7] This is attributed to the α-bromo group, which renders the adjacent carbon electrophilic. As an α-haloamide, the compound is an alkylating agent. Upon contact with biological tissues, it can covalently modify proteins and other nucleophiles, leading to rapid cell damage and chemical burns. This is not simple irritation; it is destructive corrosive action.

-

Systemic Toxicity (H302, H312, H332): The compound is classified as harmful by all primary routes of exposure: ingestion, skin contact, and inhalation.[7] Systemic absorption following exposure can lead to acute health effects. The specific toxicological mechanism is not well-documented, but researchers must assume significant risk upon any unprotected exposure.

-

Potential Reproductive Toxicity (Precautionary Principle): While no specific reproductive toxicity data exists for this compound, the structurally related compound, N-methylacetamide (CAS 79-16-3), is classified as a Category 1B reproductive toxicant, with the hazard statement "May damage the unborn child".[8][9] In studies, N-methylacetamide has been shown to cause fetal malformations in the absence of maternal toxicity.[9] Given the structural similarity, the precautionary principle dictates that this compound must be handled as a potential reproductive toxin. All personnel of child-bearing potential should be made aware of this risk, and handling procedures should reflect this high level of concern.

-

Flammability (H226): The compound is a flammable liquid with a flash point that may be near standard laboratory temperatures, meaning its vapors can form ignitable mixtures with air.[7][10] Consequently, all work must be conducted away from ignition sources, and appropriate electrical equipment (spark-proof, explosion-proof) should be used.[10]

-

Reactivity and Thermal Decomposition: The amide functionality is generally stable but can decompose at elevated temperatures, releasing toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3][10] It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially explosive reactions.[8][10]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is achieved through a multi-layered approach known as the Hierarchy of Controls. This principle prioritizes the elimination and substitution of hazards, followed by engineering controls, administrative controls, and finally, PPE. For this compound, engineering controls and PPE are non-negotiable.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical control measure for several reasons:

-

Inhalation Hazard Mitigation: It protects the user from inhaling harmful and corrosive vapors.[11][12]

-

Containment: It provides containment in the event of a spill or accidental release.

-

Explosion Protection: The sash provides a physical barrier in the case of an unexpected energetic reaction.

The facility should be equipped with an eyewash station and a safety shower in close proximity to the work area.[11]

Personal Protective Equipment (PPE) Selection Protocol

PPE is the last line of defense and must be selected to address all identified hazards.

Caption: PPE selection workflow based on hazard identification.

| Protection Area | Required PPE Specification | Rationale / Causality |

| Hand | Double Gloving: Inner nitrile glove, outer heavy-duty chemical resistant glove (e.g., butyl rubber, Viton™). | The H314 (severe skin burns) classification necessitates protection beyond standard nitrile gloves, which offer poor resistance to aggressive alkylating agents. The outer glove provides chemical resistance, while the inner glove offers protection during doffing. |

| Eye/Face | Chemical Splash Goggles AND a full Face Shield. | Goggles are required to protect against vapor and splashes. A face shield is mandatory to protect the entire face from splashes, especially during transfers of neat material or reaction workups, due to the severe corrosivity. |

| Body | Flame-Resistant (FR) Lab Coat. | Protects skin on the arms and body from splashes and provides protection from the flammability hazard (H226). |

| Respiratory | Work within a certified Chemical Fume Hood. | This is an engineering control, but it functions as the primary respiratory protection. A respirator may be required for emergency situations (e.g., large spill) and should be chosen based on workplace assessment. |

Section 3: Standard Operating Procedures (SOPs)

Adherence to established protocols is essential for reproducible science and personal safety.

Protocol for General Handling and Use

-

Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.

-

PPE Donning: Don all required PPE as specified in Section 2.2.

-

Chemical Transfer: If working with the solid, weigh it directly into the reaction vessel inside the fume hood. If it is a liquid, use a syringe or cannula for transfers. Avoid pouring. Ground/bond containers during transfer to prevent static discharge.[10]

-

Reaction Setup: Conduct all reactions in a clean, dry apparatus within the fume hood. Ensure the setup is secure.

-

Post-Handling: After use, tightly close the container.[11]

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate any equipment that came into contact with the chemical.

-

PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin.

-

Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and removing PPE.[11][12]

Storage Requirements

-

Location: Store in a dedicated, well-ventilated, and approved flammables storage cabinet.[10][11]

-

Container: Keep the container tightly closed to prevent the escape of flammable and toxic vapors.[12]

-

Segregation: Store away from incompatible materials, especially strong oxidizing agents.[8][10]

-

Environment: The storage area should be cool, dry, and out of direct sunlight.[11]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident.

Exposure Response

Immediate and correct first aid is critical. All laboratory personnel must be trained on these procedures.

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[11] Seek immediate medical attention. Do not use neutralizing agents. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air immediately.[12] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[11] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Management Workflow

Caption: Logical workflow for responding to a chemical spill.

Protocol for Small Spill Cleanup (<100mL, inside a fume hood):

-

Alert & Secure: Alert personnel in the immediate area. Restrict access. Ensure no ignition sources are present.

-

Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[10][11] Do not use combustible materials like paper towels.

-

Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[10]

-

Containerize: Place the material into a designated, labeled hazardous waste container.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Dispose: Seal and dispose of the waste container according to institutional and local regulations.

Section 5: Waste Disposal

Chemical waste management is a critical part of the laboratory workflow and is strictly regulated.

-

Waste Characterization: All waste containing this compound, including neat material, reaction mixtures, and contaminated materials (gloves, absorbent), must be treated as hazardous waste.

-

Containerization: Collect waste in a designated, properly sealed, and clearly labeled container. The label should include the chemical name and associated hazards.

-

Segregation: Do not mix this waste stream with other incompatible waste types. Specifically, keep it separate from strong oxidizing agents.

-

Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor. Follow all local, state, and federal regulations.

Conclusion

This compound is a potent synthetic tool, but its utility is matched by its significant hazards. Its profile as a corrosive, toxic, flammable, and potentially reproductively harmful substance demands the highest level of caution. By understanding the chemical principles behind these risks and rigorously applying the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate the dangers and utilize this compound responsibly in the pursuit of scientific advancement.

References

-

Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99%. Cole-Parmer.

-

SAFETY DATA SHEET - N-Methoxy-N-methylacetamide. Fisher Scientific. (2024-03-29).

-

SAFETY DATA SHEET - N-Methylacetamide. Fisher Scientific.

-

2-Bromo-N-methoxy-N-methyl-acetamide. CymitQuimica.

-

2-Bromo-N-methoxy-N-methyl-acetamide | 134833-83-3. Biosynth.

-

Buy this compound | 134833-83-3. Smolecule. (2023-08-15).

-

Acetamide, N-methyl-: Human health tier II assessment. Australian Government Department of Health and Aged Care. (2016-04-21).

-

2-BROMO-N-METHYLACETAMIDE SDS, 34680-81-4 Safety Data Sheets. ECHEMI.

-

N-Methoxy-N-methylacetamide | 78191-00-1. ChemicalBook. (2025-09-25).

-

This compound | C4H8BrNO2 | CID 10866961. PubChem.

-

N-Methoxy-N-methylacetamide SDS, 78191-00-1 Safety Data Sheets. ECHEMI.

-

α-Oxamination of Amides via Electrophilic Activation. Organic Syntheses. (2023-03-13).

-

Weinreb ketone synthesis. Wikipedia.

-

Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.

-

The Fascinating Chemistry of α‐Haloamides. PMC - NIH.

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC - NIH.

-

in the chemical literature: Weinreb amides. YouTube. (2020-05-09).

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. (2019-12-12).

Sources

- 1. 2-Bromo-N-methoxy-N-methyl-acetamide | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. Buy this compound | 134833-83-3 [smolecule.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C4H8BrNO2 | CID 10866961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Bromo-N-methoxy-N-methylacetamide: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-N-methoxy-N-methylacetamide, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and key applications, with a focus on providing practical, field-proven insights.

Introduction: A Versatile Building Block

This compound, a member of the Weinreb amide family, is a valuable synthetic intermediate.[1][2] Its unique structure, featuring a reactive bromine atom alpha to a Weinreb amide moiety, allows it to serve as a potent electrophile and a precursor to various functional groups.[2][3] This combination of features makes it a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of biologically active compounds and natural products.[2][4]

The presence of the N-methoxy-N-methylamide (Weinreb amide) functionality is key to its utility. This group is relatively stable to many nucleophilic reagents that would typically react with other carbonyl derivatives like esters or acid chlorides. This stability allows for selective reactions at other sites of the molecule and controlled additions to the carbonyl group to form ketones without the common side reaction of over-addition to form tertiary alcohols.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of a reagent is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1][5]

| Property | Value |

| Molecular Formula | C₄H₈BrNO₂ |

| Molecular Weight | 182.02 g/mol |

| Appearance | Liquid |

| Predicted Density | 1.536 ± 0.06 g/cm³ |

| Predicted Boiling Point | 158.7 ± 42.0 °C |

| CAS Number | 134833-83-3 |

Safety Profile:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from bromoacetic acid, or more directly from bromoacetyl bromide. The latter is generally preferred for its higher reactivity.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the well-established synthesis of N-methoxy-N-methylacetamide from acetyl chloride.[6] Caution: This is a proposed procedure and should be performed with all necessary safety precautions by trained personnel.

Materials:

-

Bromoacetyl bromide

-

N,O-dimethylhydroxylamine hydrochloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Add anhydrous dichloromethane to suspend the solid.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (2.2 equivalents) to the suspension with stirring.

-

In the dropping funnel, prepare a solution of bromoacetyl bromide (1.0 equivalent) in anhydrous dichloromethane.

-

Add the bromoacetyl bromide solution dropwise to the cooled suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃):

-

A singlet around 3.8-4.0 ppm corresponding to the two protons of the bromomethyl group (Br-CH₂ -C=O).

-

A singlet around 3.7 ppm for the methoxy protons (N-O-CH₃ ).

-

A singlet around 3.2 ppm for the N-methyl protons (N-CH₃ ).

Expected ¹³C NMR (CDCl₃):

-

A resonance for the carbonyl carbon around 168-172 ppm.

-

A resonance for the methoxy carbon around 61 ppm.

-

A resonance for the N-methyl carbon around 32-34 ppm.

-